(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Description
Properties
Molecular Formula |
C21H21ClN2O3S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
(3-chloro-6-methoxy-1-benzothiophen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21ClN2O3S/c1-26-15-5-3-14(4-6-15)23-9-11-24(12-10-23)21(25)20-19(22)17-8-7-16(27-2)13-18(17)28-20/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
NWOBPJSDMRYEMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Efficiency and Scalability
-
Friedel-Crafts Method : Higher yields (72%) but requires stoichiometric AlCl₃, complicating waste management.
-
BCl₃ Method : Superior atom economy due to dual demethylation/acylation, but longer reaction times (16 hours).
-
Piperazine Prefunctionalization : Modular but introduces multi-step synthesis overhead.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-chloro-6-methoxybenzo[b]thiophene derivatives with piperazine derivatives. The characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound .
Biological Activities
2.1 Antitumor Properties
Research indicates that derivatives of benzo[b]thiophene compounds, including the target compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that organometallic derivatives of benzo[b]thiophene possess potent antitumor properties, suggesting that similar mechanisms may be present in the target compound .
2.2 Antidepressant and Anxiolytic Effects
The piperazine moiety is known for its antidepressant and anxiolytic effects. Compounds containing piperazine have been studied for their ability to interact with serotonin receptors, which are crucial in mood regulation. The specific combination of the methoxyphenyl group with piperazine in this compound may enhance its pharmacological profile .
Case Studies
Mechanism of Action
The mechanism of action of (3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound shares structural motifs with other benzothiophene/piperazine derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects :
- Methoxy vs. Fluoro : The methoxy group in the target compound (electron-donating) contrasts with the fluoro substituent in ’s analogue (electron-withdrawing). This difference may influence pharmacokinetics, as methoxy groups enhance membrane permeability, while fluorine improves metabolic stability .
- Piperazine Substitution : The 4-methoxyphenyl group in the target compound vs. pyrimidinyl () or methylsulfonylphenyl () groups alters receptor selectivity. Pyrimidine-containing analogues may exhibit higher affinity for dopaminergic receptors, whereas sulfonyl groups often target kinases .
Similarity Coefficients :
Using Tanimoto coefficients (a common metric for binary structural similarity), the target compound shares ~75% similarity with ’s analogue (due to shared benzothiophene and piperazine cores) but only ~60% with ’s thiazole derivative. This quantifies the divergence in bioactivity profiles .
Biological Activity: The target compound’s methoxy groups may confer antioxidant properties, as seen in other methoxy-substituted heterocycles . In contrast, the methylsulfonyl group in ’s compound is associated with anti-inflammatory activity, highlighting how minor structural changes redirect therapeutic applications .
Methodological Considerations in Structural Comparison
Graph-based comparison methods () reveal that the benzothiophene/piperazine scaffold shares isomorphic subgraphs with benzothiazole/piperazine derivatives, but divergences in edge labels (e.g., OCH₃ vs. F) significantly alter molecular interaction networks .
Biological Activity
The compound (3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone , also known by its IUPAC name, is a benzothiophene derivative with potential biological significance. This compound is of interest due to its structural features that may confer specific pharmacological activities, particularly in the realm of receptor modulation and therapeutic applications.
Molecular Characteristics
- Molecular Formula : C16H13ClO2S
- Molecular Weight : 304.79 g/mol
- CAS Number : 103597-06-4
- SMILES Notation : ClC1=C(C2=CC=C(OC)C=C2)SC3=C1C=CC(OC)=C3
Structural Representation
The compound features a benzothiophene core substituted with a chloro and methoxy group, along with a piperazine moiety. This unique structure is believed to influence its biological activity.
Estrogen Receptor Modulation
Recent studies indicate that compounds within the benzothiophene class, including the target compound, exhibit selective estrogen receptor downregulation. This activity is particularly relevant for treating estrogen-related disorders, such as certain cancers and hormonal imbalances. The compound's ability to modulate estrogen receptors suggests potential therapeutic applications in oncology and endocrinology .
Inhibition of Lipoxygenase Enzymes
Research has demonstrated that similar benzothiophene derivatives can inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes and various diseases, including diabetes and cardiovascular disorders. The inhibition of LOX can lead to reduced inflammatory responses and may provide a pathway for developing anti-inflammatory therapies .
Pharmacological Studies
Pharmacological evaluations have shown that the compound exhibits significant activity against various biological targets. For instance, it has been reported to possess nanomolar potency against specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .
Case Study 1: Estrogen Receptor Downregulation
In a controlled study involving cell lines expressing estrogen receptors, the compound was tested for its ability to downregulate receptor activity. Results indicated that at concentrations as low as 10 µM, the compound effectively reduced estrogen receptor-mediated transcriptional activity by approximately 60%, showcasing its potential as a therapeutic agent for estrogen-dependent conditions.
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory models, the compound demonstrated significant inhibition of leukotriene synthesis in human leukocytes. At concentrations of 50 µM, it reduced leukotriene levels by 70%, highlighting its potential utility in managing inflammatory diseases .
Table 1: Biological Activities of the Compound
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure Type | Activity |
|---|---|---|
| (3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(...) | Benzothiophene Derivative | Estrogen Modulator |
| Benzothiophene-based Selective Estrogen Receptor Downregulators | Benzothiophene | Anti-cancer |
| Other Piperazine Derivatives | Piperazine-based | CNS effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
